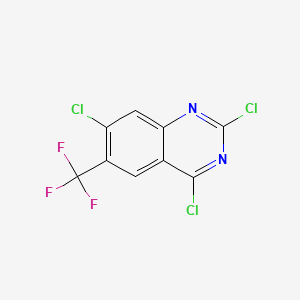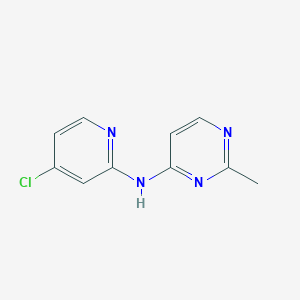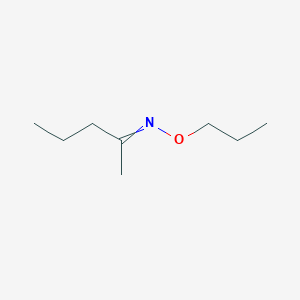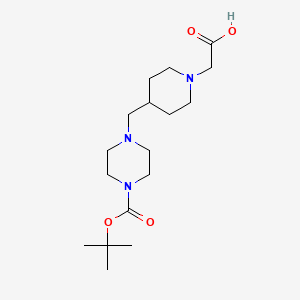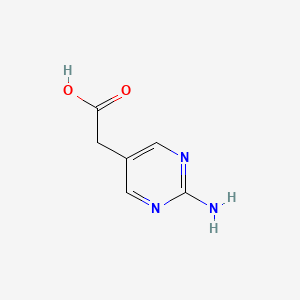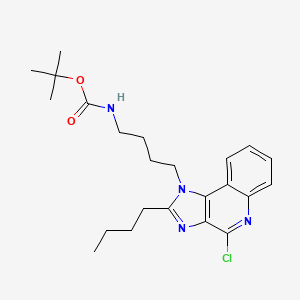
1,1-Dimethylethyl N-methyl-N-(2-oxiranylmethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethylethyl N-methyl-N-(2-oxiranylmethyl)carbamate is an organic compound known for its utility as an intermediate in organic synthesis. It is a carbamate ester, which is a class of compounds derived from carbamic acid. This compound is often used in the preparation of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.
准备方法
Synthetic Routes and Reaction Conditions
1,1-Dimethylethyl N-methyl-N-(2-oxiranylmethyl)carbamate can be synthesized through a two-step process starting from allylamine. The first step involves the reaction of allylamine with tert-butyl chloroformate to form tert-butyl N-allylcarbamate. In the second step, the allyl group is converted to an oxirane ring through an epoxidation reaction using a suitable oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently .
化学反应分析
Types of Reactions
1,1-Dimethylethyl N-methyl-N-(2-oxiranylmethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used to open the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Products include diols and other oxidized derivatives.
Reduction: Products include primary and secondary amines.
Substitution: Products include various substituted carbamates and alcohols.
科学研究应用
1,1-Dimethylethyl N-methyl-N-(2-oxiranylmethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Utilized in the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 1,1-Dimethylethyl N-methyl-N-(2-oxiranylmethyl)carbamate involves its reactivity with nucleophiles. The oxirane ring is highly strained and thus readily reacts with nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .
相似化合物的比较
Similar Compounds
- tert-Butyl N-(2-oxiranylmethyl)carbamate
- tert-Butyl methyl (2-(methylamino)ethyl)carbamate
Uniqueness
1,1-Dimethylethyl N-methyl-N-(2-oxiranylmethyl)carbamate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
属性
分子式 |
C23H31ClN4O2 |
|---|---|
分子量 |
431.0 g/mol |
IUPAC 名称 |
tert-butyl N-[4-(2-butyl-4-chloroimidazo[4,5-c]quinolin-1-yl)butyl]carbamate |
InChI |
InChI=1S/C23H31ClN4O2/c1-5-6-13-18-27-19-20(16-11-7-8-12-17(16)26-21(19)24)28(18)15-10-9-14-25-22(29)30-23(2,3)4/h7-8,11-12H,5-6,9-10,13-15H2,1-4H3,(H,25,29) |
InChI 键 |
FHUHJBYFNMGCRZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=NC2=C(N1CCCCNC(=O)OC(C)(C)C)C3=CC=CC=C3N=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



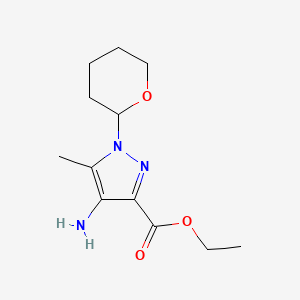
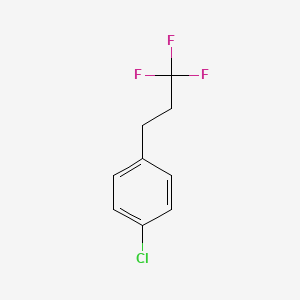
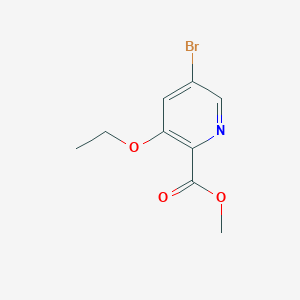
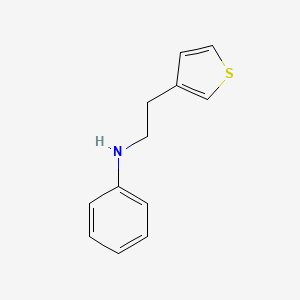
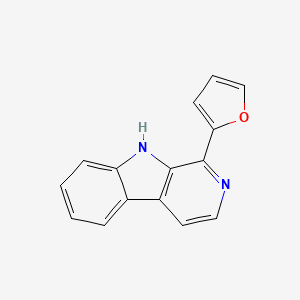
![N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B13932569.png)
![n-[2-(3-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B13932571.png)
